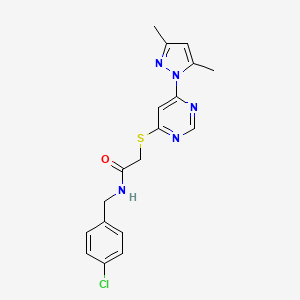

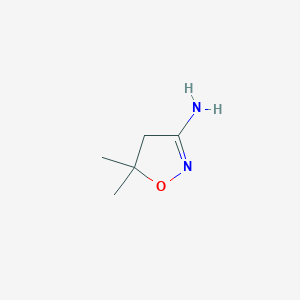

![molecular formula C8H8N4O B2960666 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one CAS No. 2247103-71-3](/img/structure/B2960666.png)

4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one” is a part of the pyrido[2,3-d]pyrimidine family . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Scientific Research Applications

Synthesis and Material Science Applications

Synthesis of Heterocyclic Compounds : Research demonstrates the utility of pyrimidin-4-one derivatives in synthesizing biologically relevant compounds. For instance, the facile formation of trifluoromethyl substituted pyrido[1,2-a]pyrimidines showcases the compound's role in creating metabolically stable molecules under mild conditions (Harriman et al., 2003).

Material Corrosion Inhibition : Pyrimidine derivatives, including those related to 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one, have been studied for their inhibitory action against corrosion of mild steel in acidic mediums. These studies have revealed that such compounds can significantly protect against corrosion, demonstrating their potential in materials science (Yadav et al., 2015).

Biological and Pharmacological Research

Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, synthesized through the manipulation of pyrimidin-4-one structures, have shown promising anticancer and anti-5-lipoxygenase activities. This highlights the compound's relevance in developing new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Agents : The synthesis of pyrimidinones and oxazinones fused with thiophene rings, starting from materials related to 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one, has been explored for their antimicrobial properties. These compounds have shown good antibacterial and antifungal activities, comparable to conventional drugs (Hossan et al., 2012).

Microtubule Targeting Agents : Research into 4-substituted 5-methyl-furo[2,3-d]pyrimidines, derived from pyrimidin-4-one chemistry, has led to the discovery of potent microtubule depolymerizing agents. These compounds are effective against multidrug-resistant cancer cells, indicating their potential in cancer therapy (Devambatla et al., 2016).

properties

IUPAC Name |

4-amino-8-methylpyrido[2,3-d]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-3-2-5(13)6-7(9)10-4-11-8(6)12/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPUJZONPBMDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=C(N=CN=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide](/img/structure/B2960583.png)

![4-[butyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2960588.png)

![1-(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2960589.png)

![1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2960591.png)

![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2960592.png)

![N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2960595.png)

![Methyl 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetate](/img/structure/B2960596.png)

![4-(morpholinosulfonyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2960597.png)

![Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2960600.png)